molecular formula C18H24N2O3 B7336939 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one

3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one

Cat. No.: B7336939
M. Wt: 316.4 g/mol
InChI Key: OPZZGTGRWGWZJO-BXCKNWRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one, also known as Boc-Diazepine, is a diazepine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promise as a valuable tool for investigating the mechanisms of various biological processes, particularly those related to the central nervous system.

Mechanism of Action

The exact mechanism of action of 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee is not fully understood, but it is thought to act as a modulator of various biological processes by binding to specific receptors or enzymes. This compound has been shown to have a high affinity for several different types of receptors, including GABA receptors and various ion channels.
Biochemical and Physiological Effects:
3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor or enzyme it is interacting with. For example, it has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of certain ion channels, which can have a range of effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee in lab experiments is its high specificity for certain receptors and enzymes. This allows researchers to selectively target specific biological processes and study their effects in a controlled environment. However, one limitation of this compound is its relatively complex synthesis, which can make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee. One area of interest is in the development of new drugs that target specific receptors or enzymes that are modulated by this compound. Another potential direction is in the study of the physiological and biochemical effects of 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various biological targets.

Synthesis Methods

The synthesis of 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee typically involves the reaction of a diazepine precursor with a Boc-protected amino acid. The resulting compound is then deprotected to yield the final product. Several different synthetic routes have been developed for the production of 3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee, including both solution-phase and solid-phase methods.

Scientific Research Applications

3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-onee has been used in a wide range of scientific research applications, including studies of neurotransmitter receptors, ion channels, and enzymes. One of the most promising areas of research for this compound is in the field of drug discovery, where it has been shown to be a valuable tool for identifying new therapeutic targets and developing novel drugs.

Properties

IUPAC Name

3-benzyl-4-[(2S,3R)-3-methyloxolane-2-carbonyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-8-11-23-16(13)18(22)20-10-5-9-19-17(21)15(20)12-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3,(H,19,21)/t13-,15?,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZZGTGRWGWZJO-BXCKNWRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)N2CCCNC(=O)C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C(=O)N2CCCNC(=O)C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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